8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Description
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidinone core substituted with a 4-methoxyphenyl group at the 8a-position. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol and a purity of ≥95% (commercial sources) . The 4-methoxyphenyl substituent introduces electron-donating properties, influencing both reactivity and biological activity.
Key physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
8a-(4-methoxyphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-12-5-3-11(4-6-12)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGJOLMGFVYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted chalcone with guanidine in the presence of a base such as potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
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Drug Development :
- The compound has shown potential as a lead structure for developing new pharmaceuticals due to its ability to interact with various biological targets. Its unique structural features may enhance binding affinity and selectivity towards specific enzymes or receptors.
- Preliminary studies suggest that it may exhibit anti-cancer properties, making it a candidate for further investigation in oncology.
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Biological Activity :
- Interaction studies have indicated that this compound may influence enzyme activity and protein-ligand binding dynamics. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.
Organic Synthesis
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Oxidation : Conversion of functional groups to enhance reactivity.
- Reduction : Formation of derivatives with altered biological activity.
- Substitution : Introduction of different functional groups to modify properties.
Material Science
In material science, this compound's unique electronic and steric properties make it suitable for developing advanced materials. Its applications may include:
- Polymer Chemistry : Serving as a monomer or additive in polymer formulations to impart specific characteristics.
- Nanotechnology : Potential use in creating nanomaterials with tailored functionalities due to its structural properties.
Mechanism of Action
The mechanism of action of 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Substituent Variations at the 8a-Position
Key Observations :
Core Modifications
Key Observations :
- The thieno-pyrido-pyrimidinone derivatives exhibit fluorescence, a property absent in the target compound, suggesting divergent applications in imaging or diagnostics .
- Pyrrolo-pyrazine-diones demonstrate antioxidant activity in Streptomyces and Bacillus strains, highlighting the biological versatility of related scaffolds .
Reactivity with Electrophiles
- The 4-methoxyphenyl group in the target compound directs electrophilic substitution to the para position, whereas methyl or halogen substituents alter regioselectivity .
- Example: Reaction with ethyl ethoxymethylenecyanoacetate yields 4-amino-8-anisyl derivatives in the target compound, while analogous reactions with methyl-substituted cores produce simpler adducts .
Biological Activity
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound characterized by its complex bicyclic structure, which integrates a pyrrolidine and a pyrimidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The following sections provide an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 248.34 g/mol |
| CAS Number | 120356-52-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization reactions : These reactions facilitate the formation of the bicyclic structure.
- Substitution reactions : The introduction of the 4-methoxyphenyl group is achieved through electrophilic aromatic substitution.
These synthetic pathways are crucial for optimizing yield and purity while enabling the development of derivatives with enhanced biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antimicrobial activity : Research indicates potential efficacy against certain bacterial strains.
- Anticancer properties : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells.
- Neuropharmacological effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings point towards:
- Inhibition of specific enzymes : This could lead to reduced cell proliferation in cancerous tissues.
- Modulation of receptor activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial properties against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against infections.
-
Cancer Cell Proliferation Inhibition :
- In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC was determined to be approximately 30 µM.
-
Neuropharmacological Assessment :
- A study investigating the effects on neurotransmitter release showed that the compound could enhance serotonin levels in neuronal cultures, suggesting potential applications in mood disorders.
Q & A
Q. What are the established synthetic routes for 8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving 4-methoxyphenyl-substituted precursors. For example, a related pyrrolo[1,2-a]pyrimidinone derivative was synthesized by reacting 4-oxobutanoic acid derivatives with 1,3-diaminopropane under azeotropic conditions in toluene to remove water, achieving yields dependent on temperature control (110–120°C) and solvent polarity . Optimization may involve adjusting stoichiometry, using catalysts (e.g., p-toluenesulfonic acid), or employing microwave-assisted synthesis to reduce reaction time.
Q. How is the structural conformation of this compound characterized, and what techniques are critical for validation?
X-ray crystallography is the gold standard for resolving the fused bicyclic structure and stereochemistry. For instance, a related octahydropyrrolo-pyrimidinone compound (orthorhombic crystal system, space group Pbca) showed bond angles (e.g., C–N–C = 117.7°) and torsional parameters critical for conformational analysis . Complementary techniques include NMR (e.g., H/C NMR for methoxy group identification at δ 3.8–4.0 ppm) and FT-IR to confirm carbonyl stretches (~1680–1700 cm) .
Q. What preliminary biological activities have been reported for this compound class?
Pyrrolo[1,2-a]pyrimidinones with 4-methoxyphenyl substitutions exhibit potential as kinase inhibitors or antimicrobial agents. For example, structurally analogous compounds showed moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) in disk diffusion assays, likely due to π-π stacking interactions with microbial enzymes . Further screening via molecular docking (e.g., targeting EGFR kinase) is recommended to identify specific mechanisms.
Advanced Research Questions
Q. How do π-π stacking and hydrogen bonding interactions influence the crystallographic packing of this compound?
Single-crystal studies of a methyl-substituted analog revealed intermolecular N–H···O hydrogen bonds (2.89 Å) between the pyrimidinone carbonyl and adjacent NH groups, stabilizing the lattice. Parallel-displaced π-π interactions between the 4-methoxyphenyl ring and pyrrolo rings (centroid distance = 3.7 Å) further enhance packing efficiency . These interactions are critical for predicting solubility and crystallinity in formulation studies.
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 45% vs. 68%) may arise from divergent purification methods or solvent choices. For example, recrystallization from ethanol vs. dioxane can alter purity due to differential solubility of byproducts like unreacted diamines . Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity (logP) and reflux time, are recommended to identify robust protocols.
Q. How does the 4-methoxyphenyl substituent affect structure-activity relationships (SAR) compared to other aryl groups?
Comparative studies show that 4-methoxyphenyl enhances lipophilicity (clogP ≈ 2.1) and bioavailability relative to unsubstituted phenyl (clogP ≈ 1.5). In enzymatic assays, methoxy groups improve binding affinity (e.g., IC = 0.8 µM vs. 2.3 µM for phenyl analogs) by forming hydrogen bonds with active-site residues like Asp86 in COX-2 . Substituent positioning (para > meta) further modulates selectivity.
Q. What advanced computational methods are used to predict the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations (AMBER force field) and QSAR models predict moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4-mediated metabolism. ADMET studies using SwissADME indicate high plasma protein binding (89%) and moderate clearance (CL = 15 mL/min/kg), necessitating prodrug strategies for improved bioavailability .
Methodological Considerations
- Crystallography : Prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
- Synthesis : Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and purify via flash chromatography (silica gel, gradient elution) .
- Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate targets via CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
